(+)-theaspirane b

Description

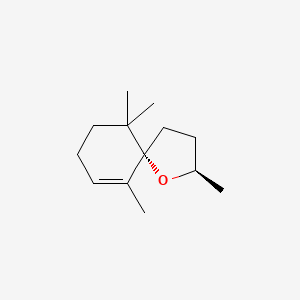

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,5S)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUZHTWCNKINPY-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)C(=CCCC2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(O1)C(=CCCC2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885887 | |

| Record name | 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66537-40-4, 43126-21-2 | |

| Record name | Theaspirane B, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066537404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEASPIRANE B, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHK5C01X30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of + Theaspirane B

Presence in Botanical Sources

Fruit Profiles

Blackberry Aroma Characterization

Table 1: (+)-Theaspirane b in Blackberry Aroma

| Blackberry Cultivar | Identified as | Odor Descriptor | Concentration (µg/g) | OAV | Citation |

| Chickasaw | Theaspirane (B1216395) B | floral | Not specified | Not specified | acs.org |

| Black Diamond | Theaspirane B | ionone-like, fruity | 0.5–190 | 3.1 | usda.gov |

| Marion | Theaspirane B | ionone-like, fruity | 0.5–190 | 3.1 | usda.gov |

Grape Berries and Norisoprenoid Responses

This compound has also been detected in grape berries and is associated with norisoprenoid and terpene compounds. Research comparing different grape varieties and vintages has indicated that this compound, along with other norisoprenoid and terpene compounds, can be present at varying concentrations. In some analyses, it was observed that these compounds, including this compound, were found at lower concentrations in specific grape plots or vintages, potentially influenced by factors such as soil nitrogen content researchgate.netmdpi.com. This suggests a relationship between grape berry composition, environmental factors, and the presence of this specific theaspirane.

Table 2: this compound in Grape Berries

| Grape Context | Associated Compound Class | Observation regarding Theaspirane b | Citation |

| Grape berries | Norisoprenoid, Terpene | Found at lower concentrations in certain plots/vintages | researchgate.net, mdpi.com |

Other Plant Species

Hop and Beer Constituents

Theaspirane compounds, including this compound, have been noted in contexts related to hops and beer. While direct quantification in hop essential oils is not extensively detailed in the provided search results, theaspiranes are recognized as compounds associated with the aroma profiles of beverages that utilize hop substitutes or are derived from plant materials with similar volatile profiles. For instance, Teucrium scorodonia, a plant used as a hop substitute for flavoring beer, contains theaspiranes, which are products of carotenoid degradation, linking these compounds to beer aroma . Furthermore, this compound has been identified in volatile organic compound (VOC) analyses of fermented beverages and in discussions concerning hop-related aroma compounds in beer core.ac.ukwordpress.com.

Table 3: this compound in Hop and Beer Contexts

| Source/Context | Role/Association | Key Compounds Mentioned (related to source) | Citation |

| Hop | Source of aroma compounds | (General mention) | wordpress.com |

| Beer | Aroma constituents (via hop substitute) | Theaspirane B (in context of Teucrium scorodonia) | , core.ac.uk |

| Teucrium scorodonia | Hop substitute for flavoring beer | Contains theaspiranes |

Genista tridentata Essential Oil Components

Information specifically detailing the presence of this compound in the essential oil of Genista tridentata was not found in the provided search results. However, related research on other Genista species has identified this compound in their essential oils. For example, in Genista sessilifolia, this compound was identified as a component of its essential oil with a reported concentration of 0.5% researchgate.net.

Table 4: this compound in Genista Species Essential Oils

| Genista Species | Essential Oil Component | Concentration (%) | Citation |

| Genista sessilifolia | Theaspirane B | 0.5 | researchgate.net |

| Genista tridentata | Not specified | Not specified | N/A |

| Genista tinctoria | Not specified | Not specified | researchgate.net |

Gypsophila bicolor Essential Oil Analysis

This compound has been detected in the essential oils of various Gypsophila species. While direct, consistent quantification specifically for Gypsophila bicolor is not clearly established across all sources, studies on Gypsophila species have reported its presence. For instance, general analyses of Gypsophila essential oils have indicated concentrations of this compound around 0.19% essencejournal.com and 0.7% turkjps.orgturkjps.org. One study noted that while G. bicolor from Iran was analyzed, the compounds found were not detected in other Turkish Gypsophila species, yet this compound was listed in general analyses of Gypsophila species from Turkey cabidigitallibrary.org.

Table 5: this compound in Gypsophila Species Essential Oils

| Gypsophila Species | Essential Oil Component | Concentration (%) | Citation |

| Gypsophila (general) | Theaspirane B | 0.19 | essencejournal.com |

| Gypsophila (general) | Theaspirane B | 0.7 | turkjps.org, turkjps.org |

| Gypsophila (Turkey) | Theaspirane B | 0.64 | cabidigitallibrary.org |

| Gypsophila bicolor | Theaspirane B | Not specifically quantified in direct mention | essencejournal.com, cabidigitallibrary.org |

Commiphora Species Essential Oils

Research on the essential oils of Commiphora species has identified this compound as a constituent. A study analyzing essential oils from two endemic soqotri Commiphora species reported the presence of this compound at a concentration of 0.3% kg.ac.rs. This finding contributes to the understanding of the chemical diversity within Commiphora essential oils.

Table 6: this compound in Commiphora Species Essential Oils

| Commiphora Species | Essential Oil Component | Concentration (%) | Citation |

| Commiphora (soqotri) | Theaspirane B | 0.3 | kg.ac.rs |

Retama monosperma Essential Oil Characterization

The essential oil of Retama monosperma has been analyzed to determine its chemical composition, revealing the presence of theaspirane b among its constituents. In the essential oil extracted from the branches of Retama monosperma, theaspirane b was identified at a concentration of 3.0%, alongside theaspirane A at 2.5% rjpbcs.com. Analysis of the essential oil from the flowers of R. monosperma detected lower levels of these compounds, with theaspirane b present at 0.1% and theaspirane A at 0.2% rjpbcs.comresearchgate.net. The essential oils from Retama monosperma are generally characterized by a complex mixture, including alkanes, nor-isoprenoids, oxygenated diterpenes, and oxygenated sesquiterpenes, with theaspiranes forming part of the nor-isoprenoid fraction rjpbcs.comresearchgate.netceu.es.

Sarracenia purpurea (Precursor Context)

While Sarracenia purpurea is not directly identified as a source of theaspirane b itself in the available literature, it is mentioned in studies concerning the broader context of volatile compounds and their precursors. Research has identified compounds such as 4-hydroxy-7,8-dihydro-β-ionol as natural precursors to theaspiranes, which can be formed through dehydration reactions under specific conditions researchgate.net. Sarracenia purpurea has been studied for its volatile compounds, which include carotenoid-derived substances, though a direct link to theaspirane b formation within this species is not detailed in the provided information mdpi.com. The study of such precursors is crucial for understanding the biogenesis of theaspiranes in various plant systems.

Baccharis dracunculifolia

The essential oil of Baccharis dracunculifolia has also been analyzed, revealing the presence of theaspirane compounds. In the essential oil of Baccharis dracunculifolia from Brazil, theaspirane b was detected in trace amounts, reported as less than 0.01% alongside methyl geranate (B1243311) thegoodscentscompany.comthegoodscentscompany.com. This finding places theaspirane b among the volatile components identified in this plant species, contributing to its aromatic characteristics wikidata.org.

Enantiomeric Ratios and Distribution in Natural Extracts

The distribution and stereochemical composition of theaspirane b vary considerably across different natural sources, with its enantiomeric ratios playing a role in its sensory properties and potential as a chemical marker.

Variability Across Different Natural Sources

The presence and enantiomeric composition of theaspirane b exhibit notable variability among different botanical sources. In white teas, the enantiomeric ratio (ER) of (2R,5S)-theaspirane B has been quantified at 91% in the 'Dahongpao' cultivar researchgate.net. Studies on roasted green tea samples have also identified specific theaspirane enantiomers, including (2R,5S)-theaspirane B tea-science.com. Raspberry fruit has been reported to contain theaspirane B, with quantitative data indicating ranges such as 0–0.00037% mdpi.comnih.gov. Furthermore, the volatile profiles of blackberry cultivars can differ, leading to variations in the content of theaspirane B across different years of analysis usda.gov. In one instance, theaspirane b was associated with an approximate enantiomeric ratio of 96:4 iseoils.com. Research focused on resolving theaspirane enantiomers confirms their occurrence in various natural matrices and underscores the significance of their stereochemistry oup.com.

Factors Influencing Enantiomeric Profiles During Processing or Maturation

The enantiomeric profile of theaspirane b can be influenced by several factors intrinsic to the plant's life cycle, harvesting, and subsequent processing.

Storage Duration: In white teas, the enantiomeric ratio (ER) of (2R,5S)-theaspirane B has demonstrated a strong correlation with storage duration, with significant changes observed over periods ranging from 0 to 7 years. This indicates that aging processes can alter the enantiomeric composition of this compound researchgate.net.

Processing Methods: Various processing techniques can impact the enantiomeric composition of volatile compounds. For instance, drying processes applied to green tea, such as those used for roasted green tea, have been shown to affect the levels of volatile enantiomers, including (2R,5S)-theaspirane B, with changes observed based on drying time tea-science.com.

Precursor Transformation: The formation of theaspiranes from their precursors, such as 4-hydroxy-7,8-dihydro-β-ionol, can be mediated by environmental conditions and processing. For example, specific chemical conditions, like acidic pH (pH 3.5) and thermal treatments, can promote the conversion of these precursors into theaspiranes, thereby influencing the final enantiomeric distribution researchgate.net.

Plant Genetics and Cultivar: Differences in enzymatic systems between plant cultivars can lead to variations in the enantiomeric ratios of aroma compounds, including theaspiranes, highlighting the role of genetic factors usda.gov.

Compound List

Abhexon

α-Ionol

α-Ionone

β-Damascenone

β-Damascone

β-Ionone

(1R, 2S)-Methyl epijasmonate

(2R, 5R)-Theaspirane A

(2R, 5S)-Theaspirane B

(E)-Phytol

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)butan-2-one

4-Hydroxy-7,8-dihydro-β-ionol

4-Oxo-β-ionone

cis-Theaspirane

Dihydrdehydro-β-ionone

Edulane II

(E)-phytol

γ-Decalactone

γ-Terpinene

Linalool

Linalool oxide (furan)

Linalool oxide (pyran)

Methanol

Methyl geranate

S/R-Dihydroactinidiolide

S-Linalool

Sotolon

Theaspirane A

Theaspirane B

trans-Theaspirane

1,8-Cineole

Biosynthetic Pathways and Precursors of Theaspirane Stereoisomers

Origin from Carotenoid Degradation Pathways

Carotenoids, tetraterpenoids with 40 carbon atoms, undergo oxidative cleavage to produce apocarotenoids. This degradation can occur through both non-enzymatic chemical processes (such as photo-oxidation or thermal degradation) and specific enzymatic reactions mdpi.comresearchgate.net. Enzymes known as carotenoid cleavage oxygenases (CCOs), which include dioxygenases and monooxygenases, play a crucial role in this breakdown, acting on specific double bonds within the carotenoid backbone mdpi.comresearchgate.net. This enzymatic and chemical cascade results in the formation of various apocarotenoids, including C13 compounds like theaspiranes acs.orgmdpi.comresearchgate.netnih.gov.

Role of 4-Hydroxy-7,8-dihydro-β-ionol as a Precursor

A key intermediate in the formation of theaspiranes is 4-hydroxy-7,8-dihydro-β-ionol researchgate.netresearchgate.netfmach.it. This compound is naturally found in various sources, such as quince fruit researchgate.net, and is derived from 4-oxo-β-ionone through reduction processes researchgate.netacs.org. The availability and conversion of 4-hydroxy-7,8-dihydro-β-ionol are critical steps in the biosynthetic pathway leading to theaspirane (B1216395) stereoisomers.

Proposed Mechanism of Theaspirane Formation via Prototropic Dehydration

The transformation of 4-hydroxy-7,8-dihydro-β-ionol into theaspiranes is understood to proceed via a "prototropic dehydration of an allyl-1,6-diol" mechanism researchgate.netresearchgate.netdokumen.pub. This reaction typically occurs under acidic conditions and can be facilitated by processes like high-vacuum distillation or extraction, often at a pH around 3.5 researchgate.net. The intramolecular cyclization and dehydration lead to the characteristic spiro ether structure of theaspiranes.

Enzymatic Transformations in Theaspirane Biogenesis

While the final cyclization step to form theaspiranes from their immediate precursor is often described as chemical (prototropic dehydration), the initial breakdown of carotenoids into apocarotenoid precursors is heavily reliant on enzymatic activity mdpi.comresearchgate.net. Carotenoid cleavage oxygenases (CCOs) initiate the process by cleaving the carotenoid chain, generating compounds that can then be further metabolized or chemically transformed into theaspirane precursors mdpi.comresearchgate.net. Studies have also explored fungal biotransformations of related apocarotenoids, indicating that enzymatic modifications can occur at various stages of the broader pathway researchgate.netmdpi.com.

Relationship with Related Apocarotenoids (e.g., β-ionone, dihydro-β-ionone)

Theaspiranes exist within a broader family of apocarotenoid aroma compounds, sharing a common origin from carotenoid degradation with molecules such as β-ionone and dihydro-β-ionone acs.orgmdpi.comresearchgate.netfraterworks.comthegoodscentscompany.comfrontiersin.org. These related compounds often co-occur in nature and are interconnected through metabolic pathways. For instance, dihydro-β-ionone is a precursor to dihydro-β-ionol, which then leads to theaspiranes researchgate.netacs.orgfraterworks.comthegoodscentscompany.com. During fruit ripening, such as in peaches, the relative abundance of theaspirane can decrease as β-ionone levels increase, highlighting their dynamic relationship within metabolic networks frontiersin.org.

Data Tables

Table 1: Key Precursors and Products in Theaspirane Biosynthesis

| Compound Class | Example Compound(s) | Role in Theaspirane Formation |

| Carotenoids | β-carotene, Lycopene | Primary source molecules for apocarotenoid production acs.orgmdpi.com |

| Initial Cleavage Products | Various apocarotenoids (e.g., C13) | Result from enzymatic/chemical breakdown of carotenoids acs.orgresearchgate.net |

| Related Apocarotenoids | β-ionone, Dihydro-β-ionone | Metabolically linked to theaspirane precursors fraterworks.comthegoodscentscompany.comfrontiersin.org |

| Direct Precursor | 4-hydroxy-7,8-dihydro-β-ionol | Undergoes prototropic dehydration to form theaspiranes researchgate.netresearchgate.netfmach.it |

| Theaspiranes | (+)-Theaspirane b, Theaspirane A/B | Final spiro ether products of the pathway researchgate.netacs.orgoregonstate.eduontosight.ai |

Table 2: Relationship of Theaspiranes with Other Apocarotenoids

| Apocarotenoid | Origin | Relationship to Theaspiranes |

| β-ionone | Carotenoid degradation | A related C13 apocarotenoid; precursor to dihydro-β-ionol, which is further metabolized to theaspirane precursor researchgate.netfraterworks.comthegoodscentscompany.comfrontiersin.org |

| Dihydro-β-ionone | Carotenoid degradation | Related C13 apocarotenoid; precursor to dihydro-β-ionol fmach.itfraterworks.comthegoodscentscompany.com |

| 4-hydroxy-7,8-dihydro-β-ionol | Derived from dihydro-β-ionol | Direct precursor that undergoes prototropic dehydration to form theaspiranes researchgate.netresearchgate.netfmach.it |

| Theaspirane Stereoisomers (e.g., this compound) | Formed from 4-hydroxy-7,8-dihydro-β-ionol | The end products of the described biosynthetic pathway, exhibiting distinct stereochemistry and odor profiles researchgate.netacs.orgoregonstate.eduontosight.ai |

Table 3: Key Enzymes and Mechanisms in Theaspirane Biogenesis

| Component | Role | Reference(s) |

| Carotenoid Cleavage Oxygenases (CCOs) | Enzymatically cleave carotenoids to initiate apocarotenoid formation mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Prototropic Dehydration | Chemical mechanism for the cyclization of 4-hydroxy-7,8-dihydro-β-ionol to form theaspiranes researchgate.netresearchgate.netdokumen.pub | researchgate.netresearchgate.netdokumen.pub |

| Acid Catalysis | Facilitates the prototropic dehydration mechanism researchgate.net | researchgate.net |

List of Compound Names Mentioned:

this compound

Theaspirane

Theaspirane A

Theaspirane B

β-ionone

Dihydro-β-ionone

4-hydroxy-7,8-dihydro-β-ionol

4-oxo-β-ionone

Carotenoids

Apocarotenoids

Norisoprenoids

β-damascenone

Vitispirane

Riesling acetal (B89532)

TDN (1,1,6-trimethyl-1,2-dihydronaphthalene)

MHO (6-methyl-5-hepten-2-one)

Geranylacetone

β-cyclocitral

Sotolon

Abhexon

Dihydrodehydro-β-ionone

4-hydroxy-7,8-dihydro-β-ionone

6-hydroxy-7,8-dihydro-α-ionone

α-ionone

γ-ionone

Damascone (α- and β-isomers)

3-keto-theaspirane (theaspirone)

Osmanthus absolute

Analytical Techniques for Characterization and Quantification of + Theaspirane B

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and stereochemical configuration of organic compounds like (+)-theaspirane b.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is vital for identifying the different types of protons present in a molecule and their chemical environments. The chemical shift values of these protons are highly sensitive to their local electronic environment, which is directly influenced by the molecule's three-dimensional structure and the presence of stereocenters. For compounds like this compound, which can exist as various stereoisomers, subtle differences in the ¹H NMR spectra, particularly in the chemical shifts and coupling patterns of specific proton signals, are critical for distinguishing between these isomers. By carefully analyzing the ¹H NMR spectrum, researchers can assign signals to specific protons and infer information about their proximity to other functional groups or chiral centers, thereby aiding in the identification and differentiation of isomeric forms.

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs when two nuclei are in close spatial proximity (typically within 5 Å). NOE experiments, such as NOESY or ROESY, detect these through-space interactions, providing crucial evidence for the relative stereochemistry of a molecule. By selectively irradiating specific proton signals and observing enhancements in the signals of other protons, researchers can map out which protons are close to each other in three-dimensional space. This information is invaluable for determining the conformation of cyclic systems and establishing the absolute configuration of chiral centers. For this compound, NOE experiments have been instrumental in confirming the spatial relationships between methyl groups and ring protons, thereby solidifying the assignment of its specific stereoisomeric form. For instance, observing an NOE between two protons that are not directly bonded indicates their close proximity, which can be used to infer the orientation of substituents or the conformation of the ring system, as demonstrated in studies involving similar spirocyclic structures cannalib.eu.

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Analysis for Isomer Distinction

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions, enabling the determination of the precise elemental composition of a compound. For this compound, HRMS is used to confirm its molecular formula by accurately measuring the mass of its molecular ion. This technique is also employed to analyze fragmentation patterns, which are generated when the molecular ion breaks down into smaller, characteristic fragments. These fragmentation patterns serve as a molecular fingerprint, offering further insights into the compound's structure and functional groups.

| Parameter | Value for C₁₅H₂₄O |

| Molecular Formula | C₁₅H₂₄O |

| Nominal Molecular Weight | 220.35 g/mol |

| Exact Mass | 220.1827 g/mol |

Coupled Analytical Techniques for Biological Response Assessment

Coupled analytical techniques integrate chromatographic separation with biological detection systems to identify compounds responsible for specific biological activities.

Gas Chromatography-Electroantennography (GC-EAG) for Identifying Chemo-receptionally Active Components

Gas Chromatography-Electroantennography (GC-EAG) is a powerful technique used to identify volatile compounds that elicit a physiological response from an organism's sensory system, typically the olfactory receptors of insects. In this method, the effluent from a Gas Chromatograph (GC) is split, with one portion directed to a standard detector (e.g., Mass Spectrometer) and the other to an electroantennograph. The electroantennograph measures the electrical response of an insect's antenna when exposed to the separated compounds. For this compound, GC-EAG is particularly useful for assessing its role as a semiochemical, such as a pheromone or an attractant. Studies have shown that different stereoisomers of related compounds can possess distinct odor profiles and biological activities researchgate.net. Therefore, GC-EAG allows researchers to pinpoint which specific stereoisomers of theaspirane (B1216395) b are chemo-receptionally active and contribute to its biological effects, such as influencing insect behavior or plant volatile perception.

Biological Roles and Ecological Significance of 2r,5s Theaspirane

Norisoprenoid Signaling in Plant Physiology (e.g., Grape Berries)

Norisoprenoids, a class of volatile compounds derived from carotenoid degradation, play a significant role in the sensory profiles of many fruits, including grape berries, contributing to their characteristic floral and fruity aromas nih.govnih.govmdpi.comfrontiersin.org. Among these, theaspiranes, including (2R,5S)-theaspirane, are C13-norisoprenoids that are found in grape berries and are known to influence aroma nih.govfrontiersin.org. Research indicates that the accumulation of norisoprenoids, including theaspiranes, often coincides with the onset of grape berry ripening, a period marked by significant physiological and metabolic changes, including sugar accumulation, softening, and the development of characteristic flavors and colors nih.govmdpi.commdpi.com.

Norisoprenoid Signaling and Hormonal Influence

The signaling pathways involving norisoprenoids in plant physiology are intricately linked with plant hormones, particularly abscisic acid (ABA) and auxin. ABA is a key plant hormone associated with stress responses and developmental processes, including fruit ripening. Studies have shown that ABA levels increase as grape berries transition from pre-veraison to ripening, a period when norisoprenoid accumulation also begins nih.govmdpi.com. This temporal correlation suggests a potential regulatory role for ABA in norisoprenoid biosynthesis.

Research investigating the effects of exogenous ABA and synthetic auxin (1-naphthaleneacetic acid, NAA) on grape berries has provided insights into this relationship nih.govmdpi.comresearchgate.netmdpi.com. While ABA treatment has shown varied effects on norisoprenoid accumulation, with some studies reporting higher levels of free norisoprenoids in ABA-treated mature berries, other studies found no significant effect on total norisoprenoid concentration mdpi.comresearchgate.net. Conversely, NAA treatment has been observed to increase total norisoprenoids in grape berries nih.govmdpi.com. These findings suggest a complex interplay where ABA and auxin signaling pathways can influence the production of norisoprenoids, potentially through the regulation of carotenoid cleavage dioxygenase (CCD) genes, such as VviCCD4a and VviCCD4b, which are involved in norisoprenoid biosynthesis mdpi.commdpi.comresearchgate.net.

Research Findings on Theaspirane (B1216395) in Grape Berries

Studies analyzing the volatile profiles of grape berries have identified various norisoprenoids, including cis- and trans-theaspirane frontiersin.orgresearchgate.netnih.gov. Research on F1 hybrid populations of grapevines has quantified the concentrations of these compounds, with theaspirane isomers being summed for association analysis nih.govresearchgate.net. These studies highlight that norisoprenoid concentrations can be significantly influenced by genetic factors (genotype) and environmental conditions (vintage) nih.govmdpi.comfrontiersin.org. For instance, vintage effects have been noted for compounds like theaspirane, indicating that climatic variations can impact their accumulation frontiersin.org.

Data Table: Norisoprenoid Compound Correlations with Gene Expression Modules

The following table illustrates correlations between specific norisoprenoid compounds and gene expression modules identified in a study examining the response of grape berries to ABA and NAA treatments. These correlations suggest potential regulatory networks involving gene expression that influence norisoprenoid levels nih.govmdpi.com.

| Norisoprenoid Compound | Gene Expression Module | Correlation Coefficient (r) | p-value |

| cis-theaspirane | Turquoise | -0.56 | 3 × 10-4 |

| trans-theaspirane | Turquoise | -0.54 | 8 × 10-4 |

| cis-theaspirane | Black | 0.61 | 7 × 10-5 |

| trans-theaspirane | Black | 0.60 | 1 × 10-4 |

Note: Correlation coefficients indicate the strength and direction of the linear relationship between norisoprenoid concentration and gene expression module activity. A positive correlation suggests that as the module activity increases, the compound concentration also tends to increase, and vice versa for a negative correlation.

Summary of Norisoprenoid Accumulation in Grape Berries

Norisoprenoids, including theaspiranes, are key contributors to the aroma of grape berries and wines nih.govmdpi.comfrontiersin.org. Their accumulation is closely tied to the ripening process and is influenced by hormonal signaling, particularly ABA and auxin nih.govmdpi.comresearchgate.net. Genetic and environmental factors also play a crucial role in determining the levels of these compounds nih.govmdpi.comfrontiersin.org. While the precise signaling mechanisms are still being elucidated, research points towards the involvement of genes like VviCCD4a and VviCCD4b in regulating their biosynthesis, often in response to hormonal cues mdpi.commdpi.comresearchgate.net.

Q & A

Q. What are the established synthetic routes for (+)-theaspirane B, and how can their efficiency be optimized?

this compound is synthesized via reduction of β-ionone to dihydro-β-ionol using AlCl₃·6H₂O as a catalyst, followed by bromination and debromination to yield stereoisomeric mixtures . Optimization involves adjusting catalyst ratios (e.g., AlCl₃ stoichiometry) and reaction conditions (temperature, solvent polarity) to enhance yield and stereoselectivity. Thin-layer chromatography (TLC) and NMR can monitor intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?

Key methods include:

- NMR Spectroscopy : Assigns stereochemistry via coupling constants and NOE correlations.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves enantiomeric mixtures when paired with chiral columns.

- Polarimetry : Confirms optical activity for enantiomer identification . Cross-validation with synthetic intermediates (e.g., dihydro-β-ionol) ensures structural accuracy .

Q. How should researchers design experiments to resolve contradictions in reported spectral data for this compound?

- Replicate synthesis protocols from primary literature to isolate pure compounds.

- Compare NMR, IR, and MS data with authentic samples or computational predictions.

- Document solvent effects and instrument calibration to minimize variability .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

- Chiral Catalysis : Use enantioselective catalysts (e.g., organocatalysts) during reduction steps.

- Kinetic Resolution : Leverage differential reaction rates of enantiomers during bromination/debromination.

- Chromatographic Separation : Employ chiral stationary phases in HPLC .

Q. How can computational modeling enhance the understanding of this compound’s biosynthesis or reactivity?

- Density Functional Theory (DFT) : Predict transition states and stereochemical outcomes for key reactions.

- Molecular Dynamics : Simulate enzyme-substrate interactions in hypothetical biosynthetic pathways.

- Validate models with experimental data (e.g., kinetic isotope effects) .

Q. What methodologies are recommended for investigating this compound’s potential biological activity?

- In Vitro Assays : Screen for antimicrobial or antioxidant activity using standardized protocols (e.g., disc diffusion, DPPH radical scavenging).

- Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., epoxide rings) and compare bioactivity.

- Ensure reproducibility via triplicate trials and positive/negative controls .

Methodological and Reproducibility Considerations

Q. How should researchers ensure reproducibility when replicating this compound synthesis from literature?

- Detailed Protocols : Include exact catalyst grades, solvent purification methods, and reaction timelines.

- Supplementary Data : Publish NMR spectra (raw and processed), GC-MS chromatograms, and crystallographic data (if available).

- Negative Results : Report failed attempts to identify critical variables (e.g., moisture sensitivity) .

Q. What frameworks guide the integration of this compound research into broader chemical literature?

- Systematic Reviews : Use databases like SciFinder and Reaxys to map prior synthesis routes and bioactivity studies.

- Critical Appraisal : Evaluate source credibility via impact factors, citation counts, and methodological rigor (avoiding non-peer-reviewed platforms) .

Data Analysis and Interpretation

Q. How can researchers statistically validate the purity of this compound in complex mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.